
Phosphoric acid, diethyl 3-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, diethyl 3-methylphenyl ester is an organic compound with the molecular formula C11H17O4P. It is a type of ester derived from phosphoric acid and 3-methylphenol (m-cresol). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl 3-methylphenyl ester can be synthesized through the esterification reaction between phosphoric acid and diethyl 3-methylphenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out at elevated temperatures and pressures to achieve high yields. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, diethyl 3-methylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphoric acid and diethyl 3-methylphenol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Oxidation: The ester can be oxidized to form phosphoric acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl 3-methylphenol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Phosphoric acid derivatives.
Applications De Recherche Scientifique
Phosphoric acid, diethyl 3-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, diethyl 3-methylphenyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the biological system involved.
Comparaison Avec Des Composés Similaires
Phosphoric acid, diethyl 3-methylphenyl ester can be compared with other similar compounds such as:
Phosphoric acid, tris(3-methylphenyl) ester: Similar structure but with three 3-methylphenyl groups instead of two diethyl groups.
Phosphoric acid, tris(2-methylphenyl) ester: Similar structure but with 2-methylphenyl groups.
Diethyl phenylphosphonate: Similar ester structure but with a phenyl group instead of a 3-methylphenyl group.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
14143-01-2 |
|---|---|
Formule moléculaire |
C11H17O4P |
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
diethyl (3-methylphenyl) phosphate |
InChI |
InChI=1S/C11H17O4P/c1-4-13-16(12,14-5-2)15-11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 |
Clé InChI |
GCSDSLXAMQEUKU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



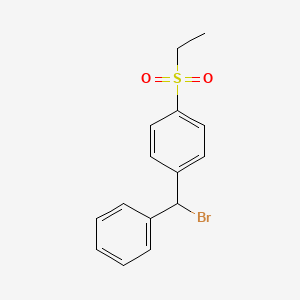

![N,N'-Bis[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12680735.png)
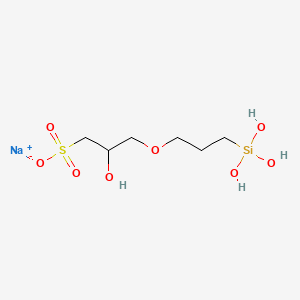
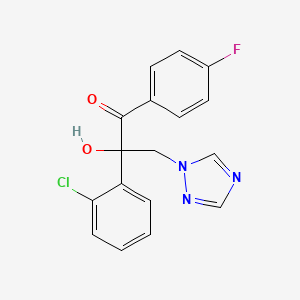
![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)
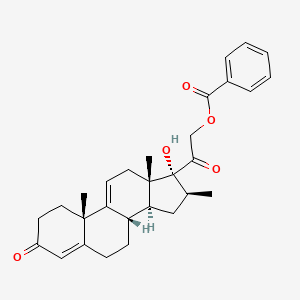
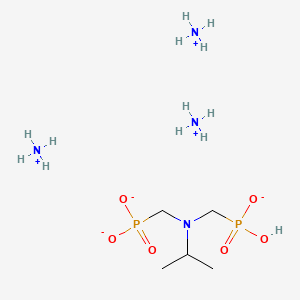


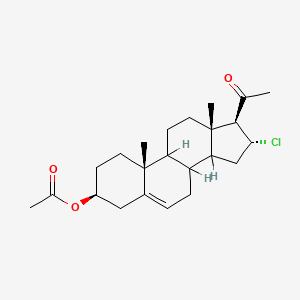
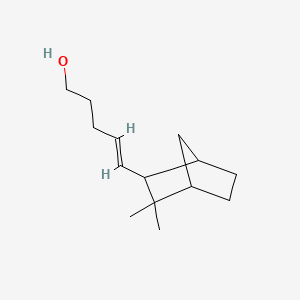
![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
